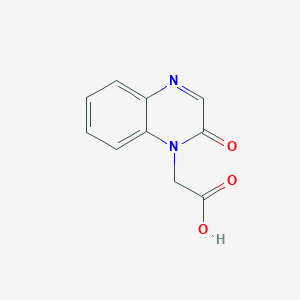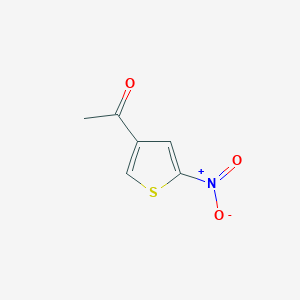
3-benzoyl-6-bromoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features a quinoline core with a benzoyl group at the 3-position, a bromine atom at the 6-position, and a carboxylic acid group at the 4-position. The unique structural attributes of this compound make it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-6-bromo-quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone in the presence of an acid catalyst. The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid.
Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. This method can be modified to introduce the benzoyl and bromo substituents at the desired positions on the quinoline ring.
Industrial Production Methods
Industrial production of 3-benzoyl-6-bromo-quinoline-4-carboxylic acid may involve optimized versions of the aforementioned synthetic routes. Large-scale synthesis often requires the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-benzoyl-6-bromo-quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzoyl and bromo groups can enhance its binding affinity and specificity for certain targets. The carboxylic acid group may also play a role in its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
3-Benzoyl-6-bromo-quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: Lacks the benzoyl and bromo substituents, resulting in different chemical and biological properties.
6-Bromoquinoline:
3-Benzoylquinoline: Lacks the bromo and carboxylic acid groups, leading to differences in its chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
444114-73-2 |
|---|---|
Molekularformel |
C17H10BrNO3 |
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
3-benzoyl-6-bromoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10BrNO3/c18-11-6-7-14-12(8-11)15(17(21)22)13(9-19-14)16(20)10-4-2-1-3-5-10/h1-9H,(H,21,22) |
InChI-Schlüssel |
UVOXHYCOYJBSEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2C(=O)O)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B1596815.png)




![N'-hydroxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B1596826.png)




